4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h3-6,8H,7H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POACZSMWWHXKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Recent studies have indicated that 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antibacterial Efficacy
In a laboratory setting, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.
Anticancer Properties
The compound has also shown potential in cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. This suggests that further exploration into its use as an anticancer agent is warranted.
Pharmacological Applications
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce edema significantly when administered orally or topically.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of the compound in models of neurodegenerative diseases. Preclinical trials have indicated that it may help mitigate oxidative stress and neuronal apoptosis.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Variations in the synthesis route have led to derivatives with enhanced biological activities.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Methylation | Increased antibacterial activity |
| Compound B | Halogenation | Enhanced cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Analogues
The following analogs share the 1,3-thiazol-2-amine core but differ in substituents on the pyrrole ring:
Biological Activity
4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS No. 1171580-10-1) is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant case studies and research findings.
The compound has a molecular formula of C14H16ClN3OS and a molar mass of 309.81 g/mol. It is characterized by the presence of both thiazole and pyrrole moieties, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds related to thiazole have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | HT29 | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| Compound 13 | Jurkat | < Doxorubicin |
These findings suggest that structural modifications of the thiazole ring can enhance anticancer activity, potentially making compounds like this compound promising candidates for further development.
Antimicrobial Activity
Thiazole-containing compounds have been reported to possess notable antibacterial properties. In particular, studies have shown that certain derivatives exhibit greater potency than conventional antibiotics such as ampicillin and streptomycin.
The ability of these compounds to selectively inhibit bacterial topoisomerases while being non-toxic to human cells positions them as potential therapeutic agents against resistant bacterial strains.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. For example, a series of thiazole-integrated compounds demonstrated significant protective effects in animal models against chemically induced seizures.
Case Studies
- Antitumor Efficacy : A study involving the synthesis of novel thiazole derivatives showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines such as HT29 and Jurkat. The structure-activity relationship (SAR) analysis highlighted the importance of electron-donating groups in increasing activity levels .
- Antimicrobial Testing : In vitro evaluations revealed that certain thiazole derivatives had MIC values lower than established antibiotics against S. aureus, indicating their potential as effective antibacterial agents .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine, and what reaction conditions critically impact yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or cyclization reactions. For example, thiazole-amine derivatives are often prepared by reacting hydrazides with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid (as seen in Scheme 26, ). Key conditions include:
- Temperature control (e.g., reflux at 90°C for 3 hours, ).
- Solvent selection (DMF or ethanol for cycloaddition, ).
- pH adjustment (e.g., ammonia solution to precipitate products, ).
- Catalyst use (e.g., triethylamine for chloroacetyl chloride reactions, ).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H NMR and microanalysis (elemental analysis). In 1H NMR, signals for thiazole (δ 6.5–7.5 ppm) and furan (δ 7.0–7.5 ppm) protons should align with expected splitting patterns ( ). Discrepancies in integration ratios or unexpected peaks may indicate impurities or incomplete reactions. Microanalysis (C, H, N, S) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can the cyclocondensation step in thiazole-amine synthesis be optimized to reduce byproducts?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or TLC to monitor reaction progress. Common byproducts arise from incomplete cyclization or side reactions with iodine ().
- Optimization Strategies :
- Gradual addition of reagents (e.g., slow POCl3 addition in ).
- Use of inert atmospheres to prevent oxidation.
- Solvent polarity adjustment (e.g., DMSO improves cyclization efficiency, ).
- Post-reaction purification via recrystallization (DMSO/water mixtures, ) or column chromatography .
Q. What mechanistic insights explain the reactivity of furan-2-ylmethyl groups in pyrrole-thiazole hybrids?
- Methodological Answer :
- The furan ring’s electron-rich nature facilitates electrophilic substitution at the α-position. For example, Meerwein reactions with acrolein generate intermediates like 3-aryl-2-chloropropanals ( ).
- Steric hindrance from the 2,5-dimethylpyrrole group may slow nucleophilic attack, requiring elevated temperatures ( ). Computational modeling (DFT) can predict reactive sites and guide functionalization .
Q. How should conflicting data in pharmacological evaluations (e.g., antimicrobial activity) be resolved?
- Methodological Answer :
- Standardize Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols.
- Control for Solubility : Poor solubility in non-polar solvents ( ) may artificially reduce efficacy. Use DMSO carriers with ≤1% concentration.
- Validate via Multiple Models : Compare in vitro results with in vivo (e.g., murine infection models) to confirm bioactivity. Contradictions may arise from assay-specific conditions (e.g., pH, temperature) .
Data Analysis & Experimental Design
Q. What strategies are effective in analyzing contradictory spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR with IR (C=N stretch ~1650 cm⁻¹) and HRMS.
- Dynamic NMR : Resolve tautomerism or conformational changes (e.g., amine-thiazole interactions).
- X-ray Crystallography : Definitive confirmation of molecular geometry (if crystals are obtainable) .
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
- Methodological Answer :
- Batch vs. Flow Reactors : Flow systems improve heat dissipation for exothermic steps (e.g., POCl3 reactions, ).
- Material Compatibility : Use glass-lined reactors to avoid acid corrosion (H2SO4, ).
- Process Control : Implement in-line pH and temperature sensors to maintain optimal conditions .
Safety & Compliance
Q. What safety protocols are critical when handling intermediates like chloroacetyl chloride in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
